molecular formula C16H33AlO B13764410 Dibutyl-cis-3-octenyloxyaluminum CAS No. 68892-20-6

Dibutyl-cis-3-octenyloxyaluminum

Cat. No.: B13764410
CAS No.: 68892-20-6
M. Wt: 268.41 g/mol
InChI Key: KXNLGIZQFVRAQK-WTUPQPTJSA-N
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Description

(Z)-Dibutyl(oct-3-en-1-olato)aluminum is an organoaluminum compound characterized by the presence of an oct-3-en-1-olato ligand

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Dibutyl(oct-3-en-1-olato)aluminum typically involves the reaction of dibutylaluminum hydride with oct-3-en-1-ol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures and the use of a solvent like toluene or hexane.

Industrial Production Methods: On an industrial scale, the production of (Z)-Dibutyl(oct-3-en-1-olato)aluminum may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: (Z)-Dibutyl(oct-3-en-1-olato)aluminum can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.

    Reduction: It can act as a reducing agent in certain reactions, facilitating the reduction of other compounds.

    Substitution: The oct-3-en-1-olato ligand can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Ligand exchange reactions can be carried out using various nucleophiles or electrophiles.

Major Products Formed:

    Oxidation: Aluminum oxides and other oxidized species.

    Reduction: Reduced forms of the target compounds.

    Substitution: New organoaluminum compounds with different ligands.

Scientific Research Applications

(Z)-Dibutyl(oct-3-en-1-olato)aluminum has several scientific research applications, including:

    Catalysis: It can be used as a catalyst or catalyst precursor in various organic transformations, such as polymerization and hydrogenation reactions.

    Materials Science: The compound is used in the synthesis of advanced materials, including metal-organic frameworks and nanomaterials.

    Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a reagent in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organoaluminum compounds.

Mechanism of Action

The mechanism by which (Z)-Dibutyl(oct-3-en-1-olato)aluminum exerts its effects involves the coordination of the aluminum center with various substrates. The oct-3-en-1-olato ligand can facilitate the activation of substrates through coordination or electron transfer processes. Molecular targets include organic molecules with functional groups that can interact with the aluminum center, leading to catalytic or stoichiometric transformations.

Comparison with Similar Compounds

    Dibutylaluminum hydride: A related compound used as a reducing agent.

    Triethylaluminum: Another organoaluminum compound with different ligands.

    Diisobutylaluminum hydride: Similar in structure but with different alkyl groups.

Uniqueness: (Z)-Dibutyl(oct-3-en-1-olato)aluminum is unique due to the presence of the oct-3-en-1-olato ligand, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications where precise control over reaction outcomes is required.

Properties

CAS No.

68892-20-6

Molecular Formula

C16H33AlO

Molecular Weight

268.41 g/mol

IUPAC Name

dibutyl-[(Z)-oct-3-enoxy]alumane

InChI

InChI=1S/C8H15O.2C4H9.Al/c1-2-3-4-5-6-7-8-9;2*1-3-4-2;/h5-6H,2-4,7-8H2,1H3;2*1,3-4H2,2H3;/q-1;;;+1/b6-5-;;;

InChI Key

KXNLGIZQFVRAQK-WTUPQPTJSA-N

Isomeric SMILES

CCCC/C=C\CCO[Al](CCCC)CCCC

Canonical SMILES

CCCCC=CCCO[Al](CCCC)CCCC

Origin of Product

United States

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